(1E)-8-ethoxy-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1E)-8-ethoxy-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a synthetic organic molecule characterized by its unique structural features It belongs to the class of quinoline derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-ethoxy-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Formation of the Imino Group: The imino group is formed by the condensation of the quinoline derivative with 4-fluoroaniline under acidic conditions.
Final Cyclization: The final step involves cyclization to form the pyrroloquinoline structure, which can be achieved through intramolecular cyclization reactions under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ethoxyquinoline carboxylic acid.
Reduction: Formation of 8-ethoxy-1-[(4-fluorophenyl)amino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, (1E)-8-ethoxy-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell membranes makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential anti-cancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (1E)-8-ethoxy-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in its antimicrobial role, it disrupts bacterial cell membrane integrity, leading to cell lysis. In cancer cells, it inhibits enzymes like topoisomerase, preventing DNA replication and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another structural isomer with distinct pharmacological properties.
Pyrroloquinoline: A closely related compound with variations in biological activity.
Uniqueness
What sets (1E)-8-ethoxy-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethoxy and imino groups, in particular, provide sites for further chemical modification, enhancing its versatility in research and development.
Properties
Molecular Formula |
C22H21FN2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-ethoxy-3-(4-fluorophenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H21FN2O2/c1-5-27-16-10-17-13(2)12-22(3,4)25-20(17)18(11-16)19(21(25)26)24-15-8-6-14(23)7-9-15/h6-12H,5H2,1-4H3 |
InChI Key |
SZYNBSMQAZICPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)F)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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